molecular formula C2H2N2O B8745197 1,2,4-Oxadiazole CAS No. 288-90-4

1,2,4-Oxadiazole

Cat. No.: B8745197
CAS No.: 288-90-4
M. Wt: 70.05 g/mol
InChI Key: BBVIDBNAYOIXOE-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole is a useful research compound. Its molecular formula is C2H2N2O and its molecular weight is 70.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Historical Context

The synthesis of 1,2,4-oxadiazole was first reported in 1884. However, it wasn't until the 1940s that its biological activities began to be explored. The first commercial drug containing this structure was Oxolamine, introduced as a cough suppressant in the 1960s. Over the past few decades, numerous derivatives have been synthesized and evaluated for their therapeutic potential across various diseases.

Biological Activities

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. These activities include:

  • Anticancer : Many derivatives have shown promising anticancer properties. For instance, 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines (e.g., MCF-7 and HCT-116) . Compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
  • Antimicrobial : The emergence of multi-drug resistant pathogens has led to renewed interest in developing new antibacterial agents based on this compound scaffolds. These compounds have shown efficacy against various bacterial strains and fungi .
  • Neuroprotective : Recent studies have highlighted the potential of oxadiazole derivatives as multifunctional agents for neurodegenerative diseases like Alzheimer's. Some compounds exhibited significant inhibition of monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegeneration .

Structure-Activity Relationships

The biological activity of this compound derivatives is heavily influenced by their structural modifications. Key factors include:

  • Substituents on the Oxadiazole Ring : The introduction of electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of these compounds against specific biological targets .
  • Linkage to Other Pharmacophores : Combining the oxadiazole moiety with other pharmacologically active groups has resulted in compounds with enhanced therapeutic profiles .

Case Studies

CompoundActivityIC50 ValueTarget
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineAnticancer92.4 µMVarious cancer cell lines
Compound 9a (from Terthiopene analogs)Anticancer0.48 µM (MCF-7)Breast cancer
Compound 4cMAO-B Inhibitor117.43 µMNeuroprotection
Compound 3aMAO-A Inhibitor47.25 µMNeuroprotection

Properties

CAS No.

288-90-4

Molecular Formula

C2H2N2O

Molecular Weight

70.05 g/mol

IUPAC Name

1,2,4-oxadiazole

InChI

InChI=1S/C2H2N2O/c1-3-2-5-4-1/h1-2H

InChI Key

BBVIDBNAYOIXOE-UHFFFAOYSA-N

Canonical SMILES

C1=NOC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (0.83 g, 0.0050 mol) and D-tartaric acid (0.74 g, 0.0050 mol) were dissolved in hot methanol (10 mL) and the solution was refluxed for 15 minutes. 30 mL of acetonitrile was added and the resulting solution was allowed to cool to room temperature. The crystals were filtered, washed with 10 mL of 1:3 methanol:acetonitrile, and recrystallized 3 times from methanol:acetonitrile (10 mL 20 mL) as before to give the D-tartrate salt of S-(+)-3-methyl-5-piperidin-3-yl)-1,2,4-oxadiazole (3a), 193 mg white solid. The optical purity 100% ee, as determined by HPLC analysis (Chiral Technologies Chiral-AGP, 4.0 mm×150 mm, 0.5% methanol 20 mM sodium phosphate pH=7). MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.67-1.79 (m, 3H), 2.10-2.13 (m, 1H), 2.33 (s, 3H), 2.76-2.82 (t, 1H), 3.01-3.14 (m, 2H), 3.31-3.36 (m, 1H), 3.44-3.47 (m, 1H), 3.95 (s, 1H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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